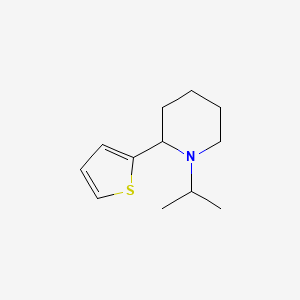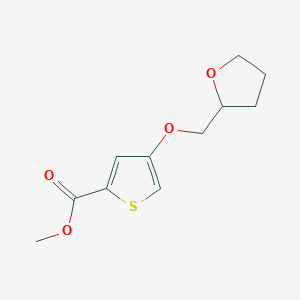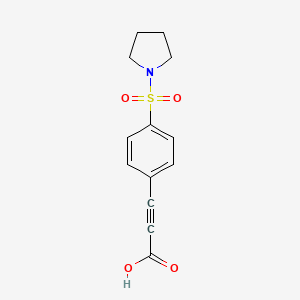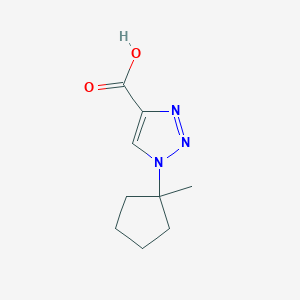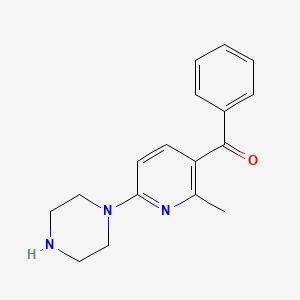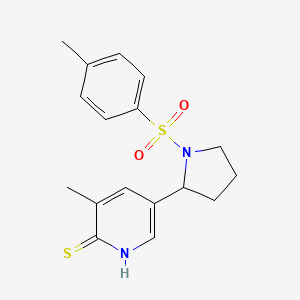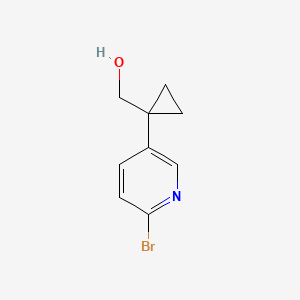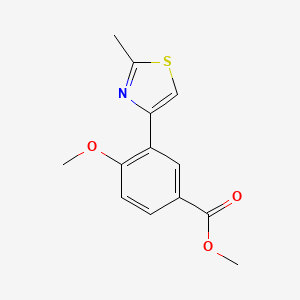
Methyl4-methoxy-3-(2-methylthiazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with 2-methylthiazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and other chemical intermediates
Wirkmechanismus
The mechanism of action of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways . The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate: Known for its diverse biological activities.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole and benzoate rings, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a thiazole ring makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H13NO3S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
methyl 4-methoxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C13H13NO3S/c1-8-14-11(7-18-8)10-6-9(13(15)17-3)4-5-12(10)16-2/h4-7H,1-3H3 |
InChI-Schlüssel |
XMBPGSIJRYBSOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


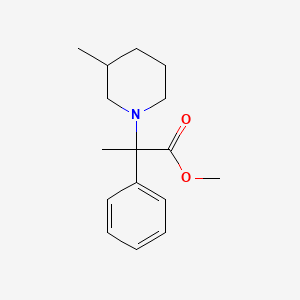
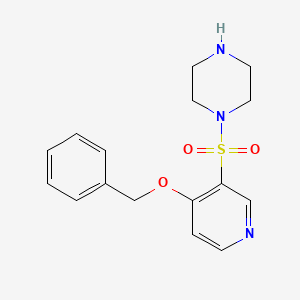

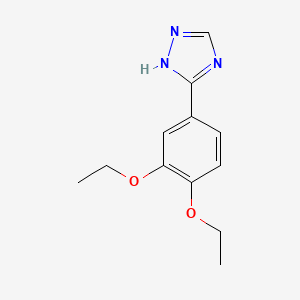
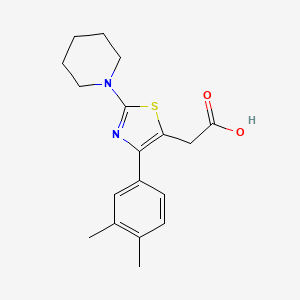
![3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15057695.png)
